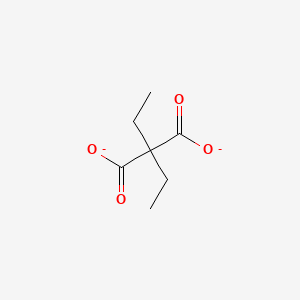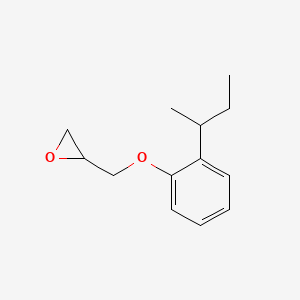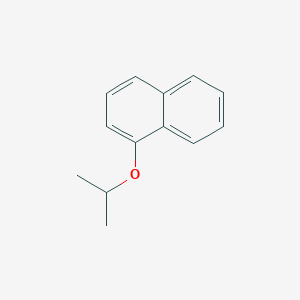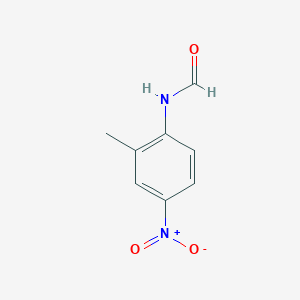
hydroxy(phenyl)methylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(phenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H9O4P. It is characterized by the presence of a hydroxyl group, a phenyl group, and a phosphonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy(phenyl)methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with water, followed by hydrolysis to yield the desired product. Another method includes the use of dialkyl or diaryl phosphonates, which undergo hydrolysis under acidic or basic conditions to form the phosphonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phosphonate esters. The process may be catalyzed by acids or bases, with the choice of catalyst depending on the desired reaction rate and product purity. The use of trimethylsilyl halides for dealkylation is also a common industrial method .
Chemical Reactions Analysis
Types of Reactions: Hydroxy(phenyl)methylphosphonic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Oxidation: It can be oxidized to form phosphonic acid oxides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Hydrolysis: Produces phosphonic acid derivatives.
Oxidation: Yields phosphonic acid oxides.
Substitution: Results in various substituted phosphonic acids.
Scientific Research Applications
Hydroxy(phenyl)methylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as an enzyme inhibitor, particularly for enzymes such as renin and HIV protease.
Industry: Employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of hydroxy(phenyl)methylphosphonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific inhibitor structure .
Comparison with Similar Compounds
Hydroxy(phenyl)methylphosphonic acid can be compared with other similar compounds, such as:
Aminophosphonic acids: These compounds contain an amino group instead of a hydroxyl group and are known for their use as enzyme inhibitors and in medicinal chemistry.
Hydroxybisphosphonates: These compounds have two phosphonic acid groups and are used in the treatment of bone diseases like osteoporosis.
Phosphinic acids: These compounds have a different phosphorus-oxygen bonding structure and are used in various industrial applications.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group, a phenyl group, and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives .
Properties
Molecular Formula |
C7H9O4P |
|---|---|
Molecular Weight |
188.12 g/mol |
IUPAC Name |
[hydroxy(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H9O4P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7-8H,(H2,9,10,11) |
InChI Key |
YLVXPXINUWURSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(O)P(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)





![5-{[(3-Chlorophenyl)methyl]oxy}-2-methylbenzoic acid](/img/structure/B8762793.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)






